molecular formula C18H19ClN2O B1434687 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone CAS No. 1783028-21-6

3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone

Cat. No. B1434687
CAS RN: 1783028-21-6
M. Wt: 314.8 g/mol
InChI Key: BBUFMDKBPBDZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone is a chemical compound with the linear formula C18H20Cl2N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone is 351.279 . For a more detailed molecular structure analysis, it would be beneficial to refer to the compound’s 2D or 3D molecular structure, which might be available in chemical databases or literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone are not explicitly mentioned in the available resources . For comprehensive information, it would be beneficial to refer to its Material Safety Data Sheet (MSDS) or similar resources.

Safety and Hazards

While specific safety and hazard information for 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone is not available in the sources I found, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

3-chloro-10-[3-(dimethylamino)propyl]acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-20(2)10-5-11-21-16-7-4-3-6-14(16)18(22)15-9-8-13(19)12-17(15)21/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUFMDKBPBDZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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